![molecular formula C9H9ClO2 B3043253 5-Chloro-2-methoxy-4-methylbenzaldehyde CAS No. 82128-70-9](/img/structure/B3043253.png)
5-Chloro-2-methoxy-4-methylbenzaldehyde
Overview
Description
5-Chloro-2-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . This compound is also known by other names such as 5-Chlor-2-methoxybenzaldehyd in German, 5-Chloro-2-méthoxybenzaldéhyde in French, and 5-Chloro-o-anisaldehyde .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methoxy-4-methylbenzaldehyde consists of a benzene ring substituted with a chloro group (Cl), a methoxy group (OCH3), and a methylbenzaldehyde group (CH3CHO) .
Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-4-methylbenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 264.0±20.0 °C at 760 mmHg, and a flash point of 117.7±20.8 °C . It has a molar refractivity of 44.6±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 137.1±3.0 cm3 .
Scientific Research Applications
Synthesis of Schiff Bases
“5-Chloro-2-methoxy-4-methylbenzaldehyde” can be used in the synthesis of Schiff bases . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are prepared by the condensation of aliphatic or aromatic primary amines with carbonyl compounds . The presence of the basic donor N atom and the stability of the imine function make Schiff bases favored ligands that can stabilize metal ions in different oxidation states .
Formation of Metal Complexes
This compound can also be used in the formation of metal complexes . The chelating environment in a Schiff base profoundly influences the electron distribution in the coordination sphere of metal in a complex and thereby regulates the property of the compounds . This structural diversity in some of the metal complexes with multidentate Schiff base ligands has triggered a wide range of applications of this class of compounds in sensors, catalysis, biology, medicines, and photonics .
Biological Activities
Schiff bases and their metal complexes, which can be derived from “5-Chloro-2-methoxy-4-methylbenzaldehyde”, have shown a wide variety of biological activities against some microorganisms and certain types of tumors . They also have many clinical, biochemical, and pharmacological properties .
Catalysts and Dyes
Schiff base compounds are also used as catalysts and dyes . The Schiff base compounds are formed easily from the reaction of the carbonyl group of the aldehydes or ketones with primary amines, often catalyzed by acids .
Polymer Stabilizers
Schiff base compounds can also be used as polymer stabilizers . The imine group present in such compounds is responsible for their biological properties .
Corrosion Inhibitors
Another application of Schiff base compounds is as corrosion inhibitors . The Schiff base compounds are able to chelate almost all metal ions .
Safety and Hazards
The safety information for 5-Chloro-2-methoxy-4-methylbenzaldehyde indicates that it has some hazards associated with it. The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-chloro-2-methoxy-4-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFCXAISIRTSGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278848 | |
Record name | 5-Chloro-2-methoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-4-methylbenzaldehyde | |
CAS RN |
82128-70-9 | |
Record name | 5-Chloro-2-methoxy-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82128-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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